An In-depth Technical Guide to the Chemical and Physical Properties of Ibopamine Hydrochloride
An In-depth Technical Guide to the Chemical and Physical Properties of Ibopamine Hydrochloride
This guide provides a comprehensive overview of the chemical and physical properties of Ibopamine hydrochloride, a synthetic catecholamine derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this compound, offering not just data, but also the scientific reasoning behind experimental approaches for its characterization.
Introduction: A Prodrug with Dual Therapeutic Potential
Ibopamine hydrochloride (CAS 75011-65-3) is a sympathomimetic agent recognized for its unique pharmacological profile.[1] It is a prodrug, meaning it is administered in an inactive form and then converted to its active metabolite, epinine (N-methyldopamine), within the body through hydrolysis by esterases.[1][2] This bioactivation is central to its therapeutic effects. Epinine exerts its action by stimulating both dopaminergic and, to a lesser extent, α- and β-adrenergic receptors.[1][3] This dual activity has led to its investigation for two primary therapeutic applications: the management of congestive heart failure and as a mydriatic agent in ophthalmology.[2][] In congestive heart failure, its vasodilatory effects reduce the workload on the heart.[5] In ophthalmology, it is used to induce mydriasis (pupil dilation) for diagnostic purposes.[][6]
Chemical Identity and Structure
A fundamental understanding of a compound's chemical identity is the cornerstone of all further research and development.
IUPAC Name: [4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride[1][7]
Synonyms: 2-Methylpropanoic Acid 1,1'-[4-[2-(Methylamino)ethyl]-1,2-phenylene] Ester Hydrochloride; 3,4-Di-O-isobutyrylepinine Hydrochloride; Inopamil; Scandine[][8]
Chemical Formula: C₁₇H₂₆ClNO₄[]
Molecular Weight: 343.85 g/mol [][8]
CAS Number: 75011-65-3[1]
The hydrochloride salt form enhances the stability and solubility of the parent compound, Ibopamine. The isobutyryl ester groups are crucial for its prodrug nature, as they are readily cleaved by plasma and tissue esterases to release the active epinine.
Physicochemical Properties
The physical properties of a drug substance are critical determinants of its formulation, delivery, and bioavailability.
| Property | Value | Source(s) |
| Melting Point | 132°C | [][9] |
| Solubility | Soluble in Dioxane (Slightly, Sonicated), DMSO (Slightly), Methanol (Slightly, Sonicated) | [] |
| Appearance | Solid Powder | [] |
Note: A specific pKa value for Ibopamine hydrochloride was not explicitly found in the provided search results. However, the presence of a secondary amine suggests it will have a pKa in the physiological range, influencing its ionization state and interaction with biological membranes.
Mechanism of Action: A Two-Step Activation Pathway
The pharmacological activity of Ibopamine hydrochloride is entirely dependent on its in-vivo conversion to epinine. This process and the subsequent receptor interactions are outlined below.
Bioactivation of Ibopamine
Ibopamine is designed as an orally effective derivative of dopamine.[1] Following administration, it is rapidly hydrolyzed by esterases present in the plasma and peripheral tissues.[1] This enzymatic cleavage removes the two isobutyryl ester groups, yielding the active metabolite, epinine.[1][2] The half-life of ibopamine in the aqueous humour of the eye is remarkably short, approximately 2 minutes, due to this rapid hydrolysis.[10]
Caption: Bioactivation of Ibopamine hydrochloride to its active metabolite, epinine.
Pharmacological Effects of Epinine
Epinine acts as an agonist at multiple receptor subtypes, leading to a complex and beneficial physiological response.[3]
-
Dopaminergic Receptors (D₁ and D₂): Epinine stimulates both D₁ and D₂ dopamine receptors.[2]
-
D₁ Receptor Activation: Leads to vasodilation, which decreases vascular resistance and reduces the afterload on the heart.[2] This is a key mechanism in its therapeutic effect in congestive heart failure.[5] In the eye, D₁ receptor stimulation on the ciliary body is thought to increase aqueous humor production.[1]
-
D₂ Receptor Activation: Stimulation of presynaptic D₂ receptors inhibits the release of norepinephrine, further contributing to vasodilation.[2]
-
-
Adrenergic Receptors (α and β): Epinine also exhibits agonist activity at α- and β-adrenergic receptors, although to a lesser extent than at dopamine receptors.[1] This adrenergic stimulation contributes to its mydriatic effect in the eye and can provide mild positive inotropic support to the heart.[1][11]
Caption: Signaling pathways activated by Epinine, the active metabolite of Ibopamine.
Experimental Protocols for Characterization
To ensure the quality, purity, and stability of Ibopamine hydrochloride, a series of standardized analytical tests should be performed. The following protocols are based on established pharmaceutical practices.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and widely used technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of a drug substance.
Methodology:
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of Ibopamine hydrochloride reference standard in a suitable diluent (e.g., a mixture of methanol and water) to a final concentration of approximately 0.1 mg/mL.
-
Preparation of Sample Solution: Prepare the Ibopamine hydrochloride sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed to ensure good separation of the main peak from any potential impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Ibopamine hydrochloride has significant absorbance (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks.
Stability Indicating Method Development
Rationale: A stability-indicating method is crucial to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.
Methodology:
-
Forced Degradation Studies: Subject the Ibopamine hydrochloride sample to various stress conditions to induce degradation. These conditions typically include:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
-
-
HPLC Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method described in section 5.1.
-
Method Validation: The method is considered stability-indicating if the degradation products are well-resolved from the parent Ibopamine hydrochloride peak and there is no interference from excipients (if in a formulated product).
Dissolution Testing for Solid Dosage Forms
Rationale: For orally administered drugs like Ibopamine hydrochloride, dissolution testing is essential to predict its in-vivo release and absorption characteristics.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used for tablets and capsules.
-
Dissolution Medium: A volume of 900 mL of a physiologically relevant buffer, such as 0.1 N HCl (to simulate gastric fluid) or a phosphate buffer (pH 6.8, to simulate intestinal fluid).
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the withdrawn samples for the concentration of Ibopamine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Acceptance Criteria: The percentage of the labeled amount of Ibopamine hydrochloride dissolved at each time point should meet the specifications outlined in the relevant pharmacopeia or product-specific documentation.
Storage and Stability
Proper storage is critical to maintain the integrity of Ibopamine hydrochloride.
-
Short-term (days to weeks): Store at 2-8°C.[]
-
Long-term (months to years): Store at -20°C.[][6]
The compound should be stored in a dry, dark place in a well-sealed container to protect it from moisture and light, which can contribute to degradation.[6]
Conclusion
Ibopamine hydrochloride is a well-characterized prodrug with a clear mechanism of action and established therapeutic applications. Its chemical and physical properties are conducive to its formulation as an oral and ophthalmic medication. The experimental protocols outlined in this guide provide a framework for the robust analytical characterization required for its development and quality control. A thorough understanding of these properties is paramount for any researcher or drug development professional working with this compound.
References
- Patsnap Synapse. (2024, June 15). What is Ibopamine used for?
- Benchchem. (n.d.). Ibopamine Hydrochloride.
- BOC Sciences. (n.d.). CAS 75011-65-3 Ibopamine Hydrochloride.
- Santa Cruz Biotechnology, Inc. (n.d.). Ibopamine Hydrochloride | CAS 75011-65-3.
- PubMed. (n.d.). [Ibopamine--clinical results].
- MySkinRecipes. (n.d.). Ibopamine Hydrochloride.
- National Center for Biotechnology Information. (n.d.). Ibopamine. PubChem Compound Database.
- MedKoo Biosciences. (n.d.). Ibopamine | CAS#66195-31-1 | sympathomimetic agent.
- ResearchGate. (n.d.). (PDF) Ibopamine Stimulates α-Adrenergic Receptors and D1 Dopaminergic Receptors in the Eye.
- Wikipedia. (n.d.). Ibopamine.
- PharmaCompass.com. (n.d.). Ibopamine | Drug Information, Uses, Side Effects, Chemistry.
- National Center for Biotechnology Information. (n.d.). Ibopamine Hydrochloride. PubChem Compound Database.
- PubMed. (n.d.). Clinical pharmacology of ibopamine.
- PubMed. (n.d.). Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs.
Sources
- 1. Ibopamine Hydrochloride [benchchem.com]
- 2. What is Ibopamine used for? [synapse.patsnap.com]
- 3. Clinical pharmacology of ibopamine [pubmed.ncbi.nlm.nih.gov]
- 5. [Ibopamine--clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Ibopamine Hydrochloride | C17H26ClNO4 | CID 156320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Ibopamine Hydrochloride [myskinrecipes.com]
- 10. Ibopamine - Wikipedia [en.wikipedia.org]
- 11. Pharmacological profile of ibopamine. A summary of experiments on anaesthesized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
